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Compound of Interest

Compound Name:
1-(6-Aminobenzo[d][1,3]dioxol-5-

yl)ethanone

Cat. No.: B160953 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the X-ray

crystallography data of key benzodioxole derivatives, offering insights into their three-

dimensional structures and experimental determination.

This guide provides a comparative overview of the single-crystal X-ray diffraction data for

several benzodioxole derivatives, including a piperonal chalcone derivative, an imidazole-

substituted derivative, and 3,4-Methylenedioxymethamphetamine (MDMA) hydrochloride. The

objective is to present a clear comparison of their crystallographic parameters, detail the

experimental protocols for structure determination, and visualize the general workflow of X-ray

crystallography.

Crystallographic Data Comparison
The following table summarizes the key crystallographic data for the selected benzodioxole

derivatives, allowing for a direct comparison of their structural parameters.
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Parameter
Piperonal Chalcone
Derivative[1]

N-[(1E)-1-(2H-1,3-
Benzodioxol-5-
yl)-3-(1H-imidazol-
1-yl)propylidene]-
hydroxylamine

(±)-MDMA
Hydrochloride

CCDC Deposition No. 2218131[1] To be determined To be determined

Chemical Formula C24H22N4O3 C13H13N3O3 C11H16ClNO2

Formula Weight 414.46 259.26 229.70

Crystal System Triclinic[1] Monoclinic Orthorhombic

Space Group P-1[1] P21/c Pbca

a (Å) 8.669(6)[1] 8.7780(6) 10.834(2)

b (Å) 10.856(7)[1] 20.5417(15) 11.438(3)

c (Å) 11.092(7)[1] 11.0793(9) 19.208(5)

α (°) 95.470(16)[1] 90 90

β (°) 100.329(17)[1] 100.774(2) 90

γ (°) 109.429(16)[1] 90 90

Volume (Å³) 948.5(10)[1] 1962.5(3) 2377.9(10)

Z 2[1] 4 8

Temperature (K) 295.09[1] Not specified Not specified

Radiation Type Mo Kα Not specified Not specified

Resolution (Å) Not specified Not specified Not specified

R-factor (%) Not specified Not specified Not specified

Experimental Protocols
The determination of the crystal structures of these benzodioxole derivatives follows a

standardized workflow in small-molecule X-ray crystallography. The general protocol involves
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the following key steps:

Synthesis and Crystallization
The initial step involves the synthesis and purification of the benzodioxole derivative. High-

purity single crystals suitable for X-ray diffraction are then grown. A common method for small

organic molecules is slow evaporation of a saturated solution of the compound in an

appropriate solvent or a mixture of solvents. For instance, the piperonal chalcone derivative

was crystallized using a slow evaporation technique.

Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is

then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms,

which results in a higher quality diffraction pattern. The crystal is irradiated with a

monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a

series of diffraction patterns are collected by a detector. For the piperonal chalcone derivative,

data was collected on a Bruker D8 Venture diffractometer using Mo-Kα radiation.[1]

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space

group. The phase problem is then solved to obtain an initial electron density map. For small

molecules, direct methods are often employed for this purpose. This initial model of the crystal

structure is then refined against the experimental diffraction data. The refinement process

involves adjusting atomic coordinates, and thermal displacement parameters to improve the

agreement between the calculated and observed diffraction intensities, typically measured by

the R-factor.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the crystal structure of a

small molecule, such as a benzodioxole derivative, using X-ray crystallography.
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A generalized workflow for small molecule X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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